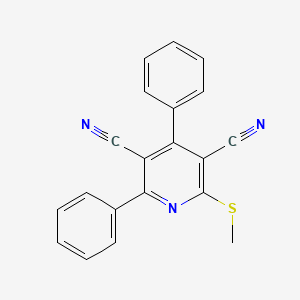
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring substituted with methylsulfanyl and diphenyl groups, along with two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine derivatives with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also critical considerations in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)nicotinamide: Shares the methylsulfanyl group but differs in the core structure.
2-Methylsulfanyl-1,4-dihydropyrimidine: Similar functional group but different heterocyclic ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with distinct properties.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile stands out due to its combination of methylsulfanyl, diphenyl, and cyano groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications .
Propriétés
Numéro CAS |
86625-39-0 |
|---|---|
Formule moléculaire |
C20H13N3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4,6-diphenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H13N3S/c1-24-20-17(13-22)18(14-8-4-2-5-9-14)16(12-21)19(23-20)15-10-6-3-7-11-15/h2-11H,1H3 |
Clé InChI |
ZGOQUKZSELXNPY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


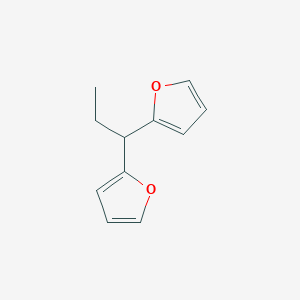
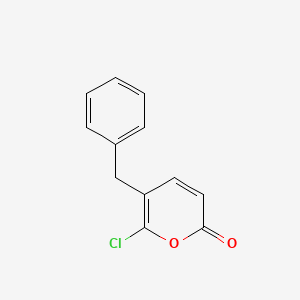

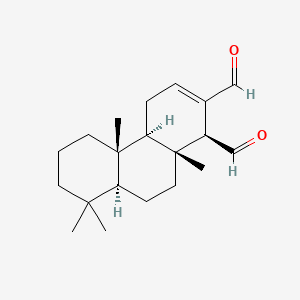

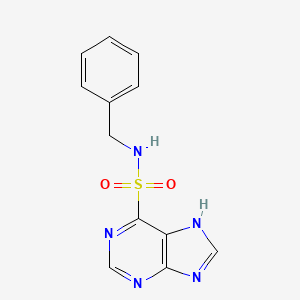
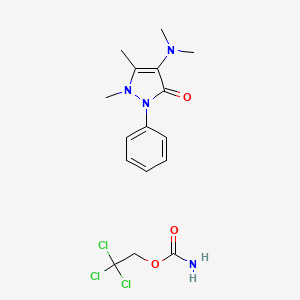
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
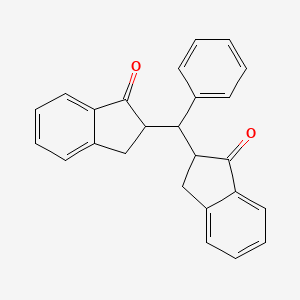
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)

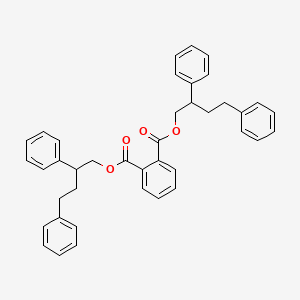
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
